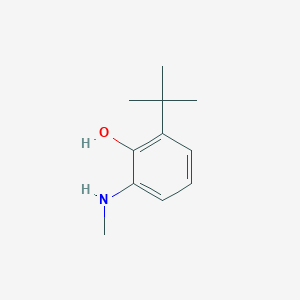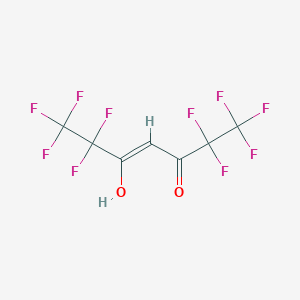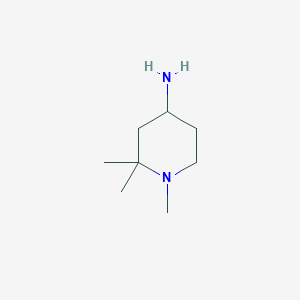
2,5-dipyridin-3-ylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dipyridin-3-ylpyridine is a heterocyclic compound that features three pyridine rings Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N The structure of this compound consists of a central pyridine ring substituted at the 2 and 5 positions with pyridin-3-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dipyridin-3-ylpyridine can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling reaction can be employed, where a pyridine boronic acid derivative reacts with a pyridine halide in the presence of a palladium catalyst and a base. The reaction typically occurs in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .
Another method involves the direct C-H activation of pyridine rings using transition metal catalysts. This approach allows for the selective functionalization of the pyridine ring at specific positions, leading to the formation of this compound under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield by providing better control over reaction conditions and minimizing side reactions .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dipyridin-3-ylpyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,5-Dipyridin-3-ylpyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,5-dipyridin-3-ylpyridine depends on its specific application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties of the metal center, leading to unique catalytic or photophysical properties .
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, or coordination to metal ions. These interactions can modulate the activity of the target molecule, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
2,5-Dipyridin-3-ylpyridine can be compared with other similar compounds, such as:
2,2’-Bipyridine: A well-known bidentate ligand used in coordination chemistry.
1,10-Phenanthroline: Another bidentate ligand with a similar structure but different electronic properties.
2,4,6-Tris(pyridin-2-yl)-1,3,5-triazine: A tridentate ligand with three pyridine rings arranged around a triazine core.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to different coordination geometries and electronic properties compared to other ligands .
Propiedades
Fórmula molecular |
C15H11N3 |
|---|---|
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
2,5-dipyridin-3-ylpyridine |
InChI |
InChI=1S/C15H11N3/c1-3-12(9-16-7-1)13-5-6-15(18-11-13)14-4-2-8-17-10-14/h1-11H |
Clave InChI |
IMXCJUGAEIDZNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=CN=C(C=C2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R,7R,8S,9R,9AR)-6-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrimidine-7,8,9-triol](/img/structure/B13114811.png)

![6-Chloro-2,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13114821.png)




![[5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone](/img/structure/B13114854.png)


![4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13114879.png)

![[2,2'-Bipyridine]-5-carbonyl chloride](/img/structure/B13114901.png)
